molecular formula C19H18N2O4 B4329577 9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

Cat. No.: B4329577
M. Wt: 338.4 g/mol
InChI Key: HDHOKNNVWRQNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE is a complex heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes an oxadiazole ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides for nucleophilic substitution and electrophiles like halogens for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar chemical properties.

    1,2,5-Oxadiazole: Another isomer of oxadiazole with distinct reactivity.

    Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin.

Uniqueness

9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE is unique due to its fused ring structure, which combines the properties of both oxadiazole and indole

Properties

IUPAC Name

3a-ethoxy-1-(4-methoxyphenyl)-6-methyl-[1,2,4]oxadiazolo[4,5-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-4-24-19-17(22)15-11-12(2)5-10-16(15)21(19)18(20-25-19)13-6-8-14(23-3)9-7-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHOKNNVWRQNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12C(=O)C3=C(N1C(=NO2)C4=CC=C(C=C4)OC)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 2
Reactant of Route 2
9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 3
9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 4
9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 5
9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE
Reactant of Route 6
9A-ETHOXY-3-(4-METHOXYPHENYL)-7-METHYL-9H,9AH-[1,2,4]OXADIAZOLO[4,5-A]INDOL-9-ONE

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